Silanol, trichloro-

Gas-phase ion chemistry Silanol acidity Substituent effects

Silanol, trichloro- (Cl₃SiOH, CAS 81323-72-0) is an inorganic trichlorosilanol bearing three hydrolytically labile Si–Cl bonds and one silanol (Si–OH) group. It is generated quantitatively via photochemical oxidation of trichlorosilane (HSiCl₃) in SiCl₄ and exists as a reactive intermediate in equilibrium with other chlorosilane species.

Molecular Formula Cl3HOSi
Molecular Weight 151.45 g/mol
CAS No. 81323-72-0
Cat. No. B14428313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanol, trichloro-
CAS81323-72-0
Molecular FormulaCl3HOSi
Molecular Weight151.45 g/mol
Structural Identifiers
SMILESO[Si](Cl)(Cl)Cl
InChIInChI=1S/Cl3HOSi/c1-5(2,3)4/h4H
InChIKeyZRDRRLQUBZPUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorosilanol (CAS 81323-72-0) – Trifunctional Reactive Silanol for Controlled Surface Functionalization and Siloxane Network Synthesis


Silanol, trichloro- (Cl₃SiOH, CAS 81323-72-0) is an inorganic trichlorosilanol bearing three hydrolytically labile Si–Cl bonds and one silanol (Si–OH) group. It is generated quantitatively via photochemical oxidation of trichlorosilane (HSiCl₃) in SiCl₄ and exists as a reactive intermediate in equilibrium with other chlorosilane species [1]. Unlike alkyl-substituted silanols, the electron-withdrawing chlorine substituents confer exceptional gas-phase acidity comparable to strong mineral acids, while the trifunctional architecture enables it to serve as a branching and cross-linking node in three-dimensional siloxane network formation [1]. These properties fundamentally distinguish it from mono-, di-, and trialkylsilanols as well as from trialkoxysilanes in both reactivity and surface coupling mechanism.

Why Trichlorosilanol Cannot Be Replaced by Mono-, Dialkyl, or Trialkoxy Silanols in Surface and Network Applications


The three Si–Cl bonds of trichlorosilanol hydrolyze to generate three Si–OH groups, yielding a trisilanol intermediate that can form up to three siloxane (Si–O–Si) linkages with a substrate or within a polymer network. Monochlorosilanes produce only a single attachment point and achieve substantially lower surface coverage (~55% of theoretical monolayer height versus ~100% for trichloro-analogs) [1]. Trialkoxysilanes, while less moisture-sensitive during storage, react via a fundamentally different mechanism that does not proceed through a trisilanol intermediate under standard deposition conditions, altering the kinetics and topology of the resulting film [2]. These differences in anchoring multiplicity, surface coverage efficiency, and reaction pathway mean that substituting a generic in-class silane for trichlorosilanol will produce quantitatively and structurally distinct outcomes.

Quantitative Differentiation Evidence for Trichlorosilanol Against the Closest Analogs and In-Class Alternatives


Gas-Phase Acidity: Trichlorosilanol Approaches Strong Mineral Acid Strength, Contrasting with Weakly Acidic Alkylsilanols

The gas-phase acidity (ΔG°acid) of trichlorosilanol (Cl₃SiOH) is comparable to that of HBr and HNO₃, placing it among the strongest neutral silanol acids known [1]. In contrast, alkyl-substituted silanols such as trimethylsilanol ((CH₃)₃SiOH) exhibit dramatically weaker acidity, with a solution-phase pKa of approximately 11 [2]. This difference arises from the electron-withdrawing inductive effect of the three chlorine substituents, which stabilizes the siloxide conjugate base [1]. The practical consequence is that trichlorosilanol-derived surfaces and intermediates exhibit profoundly different proton-transfer and condensation reactivity compared to alkylsilanol analogs.

Gas-phase ion chemistry Silanol acidity Substituent effects

Monolayer Surface Coverage: Trichlorosilane SAMs Achieve ~100% Coverage vs. ~55% for Monochlorosilane SAMs

Vapor-deposited alkylsiloxane monolayers fabricated from monochlorosilane precursors achieve a maximum coverage of only 55% of the all-trans molecular height, as measured by ellipsometry. This limitation is attributed to steric hindrance from the methyl groups on the silicon. In contrast, SAMs created from trichlorosilane precursors form complete coverage monolayers that reach the full molecular height [1]. This near-2× difference in packing density directly impacts surface energy, barrier properties, and functional group density.

Self-assembled monolayers Surface coverage Ellipsometry

Saturation Coverage on Hydrated Silicon: Octadecyltrichlorosilane (ODTS) Achieves ~3× Higher Coverage Than Monochloro Analog (ODMS)

On piranha-etched hydrated silicon surfaces, the saturation coverage of octadecyltrichlorosilane (ODTS, bearing three reactive Si–Cl bonds that hydrolyze to a trisilanol) is approximately three times that of octadecyldimethylchlorosilane (ODMS, bearing one reactive Si–Cl bond) as determined by X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS) [1]. This threefold difference collapses when surface hydroxyl groups are depleted by vacuum baking at 400 °C, confirming that the coverage advantage is directly linked to the number of reactive anchoring sites per molecule [1].

Alkylchlorosilane coupling XPS Surface hydroxyl groups

Monolayer Structural Ordering: Trichlorosilanes Yield Ordered SAMs; Monochlorosilanes Produce Disordered Films

A multi-technique characterization using ellipsometry, water contact angle measurements, and atomic force microscopy (AFM) demonstrates that monochlorosilanes form a more disordered monolayer than trichlorosilanes. The disordered monochlorosilane film exhibits additional degrees of molecular freedom consistent with a rotator phase [1]. This structural difference arises because trichlorosilanes can cross-link within the SAM plane via siloxane bond formation, whereas monochlorosilanes are attached only to the surface [1].

SAM ordering Contact angle Atomic force microscopy

Surface Reaction Mechanism: Trichlorosilanol (Trisilanol) Intermediate vs. Direct Addition–Elimination for Trialkoxysilanes

The classical mechanism for surface functionalization by trichlorosilanes involves hydrolysis to the corresponding trisilanol (for Cl₃SiOH, the trisilanol is Si(OH)₄, though in practice Cl₃SiOH itself serves as the reactive intermediate in partial hydrolysis sequences), followed by condensation with surface hydroxyl groups and cross-linking [1][2]. In contrast, experimental evidence demonstrates that trialkoxysilanes do not proceed through a trisilanol intermediate under standard deposition conditions; instead, they react directly with surface hydroxyl groups via an addition–elimination pathway [1]. This mechanistic divergence means that the two classes of reagents produce films with different kinetics, surface topology, and cross-link density even when the terminal functional group is identical.

Surface functionalization mechanism Trisilanol intermediate Trialkoxysilane

High-Value Application Scenarios Where Trichlorosilanol (CAS 81323-72-0) Differentiation Drives Procurement Decisions


High-Density, Pinhole-Free Self-Assembled Monolayers for Microelectronics Passivation and Molecular Electronics

Trichlorosilanol-derived monolayers achieve ~100% surface coverage versus ~55% for monochlorosilane analogs [1] and exhibit ~3× higher saturation density on hydrated oxide surfaces [2]. For gate dielectric passivation, nanodielectric layers, or molecular electronic junctions where even sparse pinhole defects cause device failure, the complete coverage uniquely provided by trifunctional silanol chemistry is a procurement-critical specification. The ordered, cross-linked film structure [3] further ensures uniform electrical properties across the device area.

Controlled Siloxane Network Synthesis Requiring Precise Branching Stoichiometry

As a trifunctional monomer, Cl₃SiOH serves as a stoichiometrically precise branching node (three reactive sites per molecule) in siloxane polymer synthesis. It is the key intermediate in the controlled hydrolysis of SiCl₄ to (Cl₃Si)₂O [4], enabling the rational construction of defined oligosiloxane architectures. Alkyl-substituted or dialkoxy analogs cannot replicate this exact 3:1 reactive-site stoichiometry, making trichlorosilanol the necessary choice for chemists synthesizing branched or cross-linked siloxanes with predictable topology.

Acid-Catalyzed Surface Patterning and pH-Responsive Interfacial Chemistry

The gas-phase acidity of trichlorosilanol, comparable to HBr and HNO₃, is orders of magnitude stronger than alkylsilanols such as trimethylsilanol (pKa ≈ 11) [5][6]. This extreme acidity makes trichlorosilanol-derived surfaces effective in acid-catalyzed interfacial reactions, pH-switchable adhesion, and proton-conducting thin films—application domains where conventional alkylsilanol-modified surfaces lack sufficient acidic character to function.

Quantitative Trace Analysis of Chlorosilane Process Streams via Infrared Detection

The infrared absorptivity of trichlorosilanol has been experimentally determined in SiCl₄ matrices [7], enabling its use as a quantifiable spectroscopic marker for hydrolysis and oxidation side-reactions in polysilicon and semiconductor-grade chlorosilane production. This established IR quantification method provides a quality-control advantage: facilities can monitor trichlorosilanol levels as a process indicator with known absorptivity values, supporting procurement of the pure compound as a calibration standard.

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